![molecular formula C22H20N2O B2423971 (3Z)-3-[(1-benzyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-2,3-dihydro-1H-indol-2-one CAS No. 606100-40-7](/img/structure/B2423971.png)

(3Z)-3-[(1-benzyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-2,3-dihydro-1H-indol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

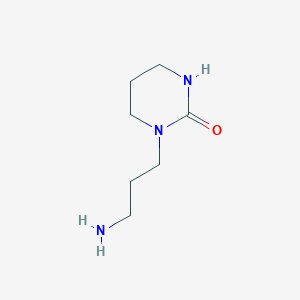

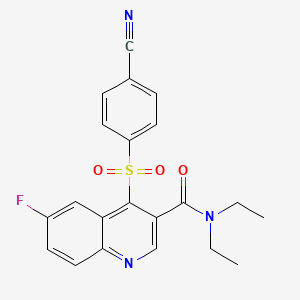

The compound “(3Z)-3-[(1-benzyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-2,3-dihydro-1H-indol-2-one” is a chemical compound with the molecular formula C22H20N2O . It has a molecular weight of 328.415 .

Molecular Structure Analysis

The molecular structure of this compound includes a benzyl group attached to a dimethylpyrrole ring, which is connected to an indolone ring via a methylene bridge . The compound has a Z configuration at the methylene bridge .Physical and Chemical Properties Analysis

This compound has a molecular weight of 328.415 . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the data I retrieved .Scientific Research Applications

Photochromic Systems

The study of non-symmetric diarylethenes, including compounds with an indole ring, reveals their significance in developing thermally irreversible photochromic systems. These compounds exhibit photoinduced cyclization/ring-opening reactions, showcasing their potential in creating materials with stable color changes upon light exposure. This property is particularly relevant for applications in optical data storage and photo-switchable devices (Nakayama, Hayashi, & Irie, 1991).

Synthesis of Heterotricyclic Compounds

Research on the synthesis of functional derivatives based on tetramic acid reveals the production of a wide range of heterotricyclic compounds, including those related to (3Z)-3-[(1-benzyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-2,3-dihydro-1H-indol-2-one. These derivatives exhibit varied biological activities, such as anticonvulsant properties, highlighting their potential in medicinal chemistry (Sorokina, Alekseeva, Parshin, & Granik, 2007).

Catalysis and Polymerization

The interaction of pyrroles and indoles with perfluoroarylboranes, forming stable B-N complexes, demonstrates a novel approach towards catalysis and polymerization processes. These complexes, including those derived from indole structures similar to the compound , serve as proton sources for generating methylmetallocene cations, contributing to advancements in catalytic systems and materials science (Bonazza, Camurati, Guidotti, Mascellari, & Resconi, 2004).

Schiff Bases and Anticonvulsant Agents

A study on the synthesis and characterization of heterocyclic Schiff bases explores their potential as anticonvulsant agents. By examining the structural and functional properties of compounds containing indole and pyrrole units, researchers aim to identify new therapeutic agents for treating seizures and other neurological disorders (Pandey & Srivastava, 2011).

Molecular Structures and Properties

Investigations into the conformation and crystal structure of dipyrrinones with oxindole components offer insights into the molecular geometry, stability, and intermolecular interactions of compounds related to this compound. Such studies are crucial for understanding the chemical behavior and application potential of these compounds in various scientific domains (Boiadjiev & Lightner, 2003).

Future Directions

Properties

IUPAC Name |

(3Z)-3-[(1-benzyl-3,5-dimethylpyrrol-2-yl)methylidene]-1H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O/c1-15-12-16(2)24(14-17-8-4-3-5-9-17)21(15)13-19-18-10-6-7-11-20(18)23-22(19)25/h3-13H,14H2,1-2H3,(H,23,25)/b19-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXKJCQHMMNJAV-UYRXBGFRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CC2=CC=CC=C2)C=C3C4=CC=CC=C4NC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(N1CC2=CC=CC=C2)/C=C\3/C4=CC=CC=C4NC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2423894.png)

![2,4-Dichlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride](/img/structure/B2423898.png)

![7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine HCl](/img/structure/B2423902.png)

![N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2423907.png)

![8-(2,3-Dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-1,3,5-trihydroimidazolidin o[1,2-h]purine-2,4-dione](/img/structure/B2423909.png)